molecular formula C13H17F3N2O B8684508 2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(trifluoromethyl)benzenamine

2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(trifluoromethyl)benzenamine

Cat. No.: B8684508
M. Wt: 274.28 g/mol
InChI Key: SUMXNZZEKPTNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Pyrrolidin-1-yl)ethoxy)-5-(trifluoromethyl)benzenamine is a useful research compound. Its molecular formula is C13H17F3N2O and its molecular weight is 274.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylethoxy)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C13H17F3N2O/c14-13(15,16)10-3-4-12(11(17)9-10)19-8-7-18-5-1-2-6-18/h3-4,9H,1-2,5-8,17H2

InChI Key

SUMXNZZEKPTNNA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of NaH (60%, 248 mg, 6.21 mmol) in dry THF was added 2-Pyrrolidin-1-yl-ethanol (0.68 mL, 5.74 mmol). Bubbling was observed. The reaction was stirred for 5 minutes, at which time 1-Fluoro-2-nitro-4-trifluoromethyl-benzene (0.67 mL, 4.79 mmol) was added. The solution turned red, and LCMS indicated completion of the reaction. The reaction was quenched by addition of H2O, and the mixture was extracted with EtOAc, dried with MgSO4, filtered, and concentrated to afford the title compound as an orange oil.
Name
Quantity
248 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-[2-(2-Nitro-4-trifluoromethyl-phenoxy)-ethyl]-pyrrolidine (1.70 g, 5.59 mmol) in dry MeOH (56 mL) was added Pd/C (10%, 350 mg). H2 gas was bubbled through the solution, which was then stirred vigorously under an atmosphere of H2. After completion of the reaction by LCMS, the mixture was filtered through celite and concentrated to afford the desired product as a yellow/orange oil. MS (M+H)+=275; Calc'd 274.29 for C13H17F3N2O.
Name
1-[2-(2-Nitro-4-trifluoromethyl-phenoxy)-ethyl]-pyrrolidine
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.